molecular formula C15H20N4O3S B6506156 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1428372-98-8

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B6506156
CAS No.: 1428372-98-8
M. Wt: 336.4 g/mol
InChI Key: VZGGOOFWDFHDGD-UHFFFAOYSA-N
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Description

The compound 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic molecule of notable interest in various scientific fields. This compound features a piperidine core linked to a 1,2,4-oxadiazole moiety and a thiophene ring, which suggests potential for significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves a multi-step procedure:

  • Formation of the 1,2,4-oxadiazole Ring: : Starting with the appropriate carboxylic acid and amidoxime, the oxadiazole ring is formed under acidic conditions.

  • Piperidine Incorporation: : The piperidine ring is introduced through a nucleophilic substitution reaction, often using piperidine hydrochloride and a suitable base such as sodium hydride.

  • Thiophene Conjugation: : The thiophene ring is added via a coupling reaction, typically utilizing palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

The industrial-scale production of this compound relies on similar synthetic routes, with optimization for yield, purity, and cost-efficiency. Flow chemistry and continuous processing techniques can be employed to scale up the reaction while maintaining stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially yielding sulfoxides or sulfones when oxidized at the thiophene ring.

  • Reduction: : Reduction can lead to the hydrogenation of the double bonds within the oxadiazole ring, possibly forming dihydro-oxadiazoles.

  • Substitution: : Nucleophilic and electrophilic substitutions are feasible, especially at the piperidine nitrogen or the methoxyethyl group.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

  • Reduction Reagents: : Lithium aluminium hydride (LiAlH4), palladium on carbon (Pd/C) in hydrogen.

  • Substitution Reagents: : Alkyl halides, acid chlorides, and various bases like sodium hydroxide or potassium carbonate.

Major Products Formed

  • Sulfoxides and Sulfones: from oxidation.

  • Hydrogenated derivatives: from reduction.

  • N-alkylated or acylated piperidine derivatives: from substitution reactions.

Scientific Research Applications

The compound's structure suggests a wide range of applications:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules.

  • Biology: : Its structural motifs are often found in ligands for receptor binding studies.

  • Medicine: : Potential pharmacophore for designing drugs targeting specific enzymes or receptors.

  • Industry: : Possible applications in material science due to the versatile functional groups that can undergo further modification.

Mechanism of Action

The mechanism by which 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects is largely determined by its interaction with molecular targets:

  • Enzymatic Pathways: : Inhibits or modulates enzyme activities by binding to active sites or allosteric sites.

  • Receptor Interactions: : Acts as an agonist or antagonist at various receptors, influencing signal transduction pathways.

  • Molecular Pathways: : Can impact gene expression or protein synthesis by interacting with DNA or RNA.

Comparison with Similar Compounds

Several compounds share structural similarities, but this compound is unique in its specific combination of functional groups.

  • Similar Compounds

    • 4-[3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide: : Similar but with an ethoxyethyl group instead of methoxyethyl.

    • 4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(phenyl)piperidine-1-carboxamide: : Has a phenyl group replacing the thiophene ring.

This compound stands out due to its specific functional group arrangement, which can influence its reactivity and biological activity in ways that are distinct from its analogs.

Properties

IUPAC Name

4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-21-9-6-12-16-14(22-18-12)11-4-7-19(8-5-11)15(20)17-13-3-2-10-23-13/h2-3,10-11H,4-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGGOOFWDFHDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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